molecular formula C6H15ClN2O2 B12389641 DL-Lysine-13C6 (hydrochloride)

DL-Lysine-13C6 (hydrochloride)

Cat. No.: B12389641
M. Wt: 188.60 g/mol
InChI Key: BVHLGVCQOALMSV-BVNCJLROSA-N
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Description

DL-Lysine-13C6 (hydrochloride) is a stable isotope-labeled compound of lysine, an essential amino acid. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology. Lysine itself is a basic ketogenic amino acid with a protonated alkyl amino group, and it plays a crucial role in protein biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Lysine-13C6 (hydrochloride) can be synthesized through the incorporation of carbon-13 isotopes into the lysine molecule. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that form lysine. The reaction conditions typically include controlled temperature and pH to ensure the proper incorporation of the isotopes .

Industrial Production Methods: Industrial production of DL-Lysine-13C6 (hydrochloride) involves large-scale synthesis using carbon-13 labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: DL-Lysine-13C6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Lysine-13C6 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of DL-Lysine-13C6 (hydrochloride) involves its incorporation into proteins during biosynthesis. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic fate of lysine in various biological systems. Lysine degradation results in the formation of acetoacetate, and its acetylation/deacetylation in histones regulates chromatin organization .

Comparison with Similar Compounds

Uniqueness: DL-Lysine-13C6 (hydrochloride) is unique due to its carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) and mass spectrometry studies. The presence of both D and L isomers allows for broader applications in racemic mixture studies compared to compounds containing only one isomer .

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

188.60 g/mol

IUPAC Name

2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

BVHLGVCQOALMSV-BVNCJLROSA-N

Isomeric SMILES

[13CH2]([13CH2][13CH2]N)[13CH2][13CH]([13C](=O)O)N.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl

Origin of Product

United States

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